molecular formula C23H19FN2OS B2388914 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 681273-60-9

2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2388914
CAS No.: 681273-60-9
M. Wt: 390.48
InChI Key: VRZXHHGIYFQDJB-UHFFFAOYSA-N
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Description

2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic indole derivative designed for biochemical research, with particular interest in the fields of antiviral and anticancer discovery. Indole derivatives are recognized for their structural versatility and capacity to interact with diverse biological targets, making them valuable scaffolds in medicinal chemistry . This compound is structurally categorized within the class of 2-((indol-3-yl)thio)-N-benzyl-acetamides. Research on closely related analogues has demonstrated significant inhibitory activity against the RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2, a key enzyme essential for viral replication . The presence of the benzyl group at the indole nitrogen and the (4-fluorophenyl)acetamide moiety are strategic modifications that enhance binding affinity and metabolic stability, thereby improving the compound's pharmacological profile for research applications . Its mechanism of action is postulated to involve the suppression of RNA synthesis by directly targeting the RdRp complex, a mechanism shared by several antiviral nucleoside analogues . Beyond virology, this compound holds research value in oncology. Indole-based molecules are widely investigated for their apoptosis-inducing and anti-proliferative properties against various human cancer cell lines . The structural features of this acetamide derivative suggest potential for modulating cellular signaling pathways and enzyme activity associated with inflammation and carcinogenesis, providing a multi-targeted approach for experimental therapeutic development . Researchers will find this compound a promising tool for probing virus-host interactions, enzymatic function, and oncogenic signaling pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c24-18-10-12-19(13-11-18)25-23(27)16-28-22-15-26(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZXHHGIYFQDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Thioether Formation: The indole core is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative, such as 4-fluoroaniline, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the thioether linkage.

    Reduction: Reduction reactions could target the acetamide group or the indole core.

    Substitution: The compound may undergo substitution reactions, especially at the benzyl or fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Halogenation or nitration reactions may be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

The compound may have potential therapeutic applications, such as in the treatment of cancer, inflammation, or neurological disorders, due to its structural similarity to other bioactive indole derivatives.

Industry

In industry, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide, we compare it with six structurally analogous compounds (Table 1). Key differences lie in substituents on the indole ring, the nature of the linker (thioether vs. sulfonyl), and the aryl/heteroaryl groups on the acetamide nitrogen. These modifications impact molecular weight, lipophilicity, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Bioactivity/Application Reference
This compound (Target) Benzyl-indole, thioether, 4-fluorophenyl ~394.45 Under investigation (hypothetical MAO-B inhibition)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-fluorophenyl)sulfonyl-acetamide (Compound 37) Chlorobenzoyl-indole, sulfonyl, 4-fluorophenyl ~483.90 COX-2 inhibition (IC₅₀ = 0.12 µM)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-(trifluoromethyl)phenyl)sulfonyl-acetamide (31) Chlorobenzoyl-indole, sulfonyl, CF₃-phenyl ~517.93 Enhanced COX-2 selectivity (IC₅₀ = 0.09 µM)
N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105) Indole-3-oxoacetamide, 4-fluorobenzyl ~324.32 Anticancer (pro-apoptotic agent)
2-((5-Chlorobenzothiazol-2-yl)thio)-N-(4-fluorophenyl)-N-(3-nitrobenzyl)acetamide (BB-4h) Benzothiazole-thio, 4-fluorophenyl, nitrobenzyl ~484.94 MAO-B inhibition (IC₅₀ = 2.95 mM)
Flufenacet (N-(4-Fluorophenyl)-N-isopropyl-2-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy-acetamide) Thiadiazole-oxy, 4-fluorophenyl, isopropyl ~364.34 Herbicide (ACCase inhibitor)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole ~287.16 Antibacterial (structural analog study)

Key Research Findings and Functional Insights

Impact of Substituents on Bioactivity

  • Benzyl vs. Benzoyl Indole Substitution : The benzyl group in the target compound may confer greater metabolic stability compared to the 4-chlorobenzoyl group in Compounds 37 and 31, which are associated with COX-2 inhibition .
  • Thioether vs. Sulfonyl Linkers : The thioether bridge in the target compound likely enhances membrane permeability relative to sulfonyl-linked analogs (e.g., Compounds 37 and 31), though sulfonyl groups improve enzyme-binding interactions via hydrogen bonding .
  • Fluorophenyl vs.

Selectivity and Pharmacological Potential

  • However, BB-4h’s benzothiazole-thio moiety may confer higher potency .
  • Anticancer Activity : TCS 1105 (N-(4-fluorobenzyl)-2-oxoacetamide) demonstrates pro-apoptotic effects, highlighting the role of fluorinated benzyl groups in cancer therapeutics .

Biological Activity

The compound 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H19FN2S\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{2}\text{S}

This structure features a benzyl indole moiety linked to a thioether and a fluorophenyl acetamide group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of benzyl indole have shown efficacy against various cancer cell lines, including ovarian cancer. A related compound demonstrated a 100% tumor growth suppression in xenograft models, indicating strong anticancer properties .

Antimicrobial Activity

Compounds with similar structures have exhibited significant antimicrobial activities. For example, certain derivatives were tested against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, showing promising results at concentrations as low as 0.22 μg/mm² . The presence of the indole group is believed to enhance this activity.

The mechanism by which This compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Cell Proliferation : Similar compounds have been noted to induce apoptosis in cancer cells by modulating key signaling pathways.
  • Antiviral Properties : Some indole derivatives have shown activity against viruses such as Hepatitis C and HIV, suggesting potential for use in antiviral therapy .

Research Findings and Case Studies

StudyFindings
Ianoshenko et al. (2022)Identified significant anticancer effects in indole derivatives against ovarian cancer models .
MDPI Study (2024)Demonstrated antiviral activity against multiple strains, including HCV and HSV, with IC50 values indicating potent efficacy .
Sciendo Research (2010)Reported antimicrobial activity with effective inhibition against gram-positive bacteria at low concentrations .

Q & A

Q. What are the optimal synthetic routes for 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzyl-indole thiol intermediate with a fluorophenyl acetamide derivative. Key steps include:
  • Thiol-acetamide coupling : Use of activating agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen, with reaction times of 12–24 hours at 0–25°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Optimization parameters : Reaction yield is sensitive to solvent polarity, temperature (lower temperatures reduce side products), and stoichiometric ratios (1:1.2 thiol-to-acetamide) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry via indole C3-thioether proton shifts (δ 7.2–7.5 ppm) and fluorophenyl acetamide carbonyl resonance (δ 168–170 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]<sup>+</sup> at m/z 419.1234) with <2 ppm error .
  • IR : Thioether C–S stretch (600–700 cm<sup>-1</sup>) and amide C=O stretch (1640–1680 cm<sup>-1</sup>) .

Q. What are the compound’s solubility and stability profiles under common laboratory conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mM). Use polar aprotic solvents (DMF, DMSO) for biological assays .
  • Stability : Stable at −20°C for >6 months. Degrades at >40°C or in acidic/basic conditions (pH <3 or >10), forming hydrolyzed acetamide byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur atom in thioether) and redox potentials .
  • Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases, GPCRs). Key interactions: fluorophenyl group with hydrophobic pockets; indole nitrogen as a hydrogen-bond donor .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values in kinase assays)?

  • Methodological Answer :
  • Control experiments : Validate assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC >98%).
  • Structural analogs : Compare activity of derivatives (e.g., replacing benzyl with methyl groups) to identify critical pharmacophores .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL, applying statistical models to account for assay variability .

Q. How can the compound’s metabolic stability be evaluated in vitro, and what modifications enhance its pharmacokinetic profile?

  • Methodological Answer :
  • Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
  • SAR modifications : Introduce electron-withdrawing groups (e.g., CF3) on the benzyl ring to reduce CYP450-mediated oxidation .

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